

X-ray Crystallography of Substituted 2-Methylpyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylpyridine

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While crystallographic data for **3-bromo-5-fluoro-2-methylpyridine** derivatives are not readily available in the public domain, this guide provides a comparative analysis of the X-ray crystal structures of other substituted 2-methylpyridine derivatives. Understanding the structural nuances imparted by various functional groups on the pyridine ring is crucial for rational drug design and the development of novel materials. Here, we compare the crystallographic parameters of two nitro-substituted 2-methylpyridine derivatives and a silver complex of an amino-substituted 2-methylpyridine.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three distinct 2-methylpyridine derivatives, offering a glimpse into the structural variations arising from different substitution patterns.

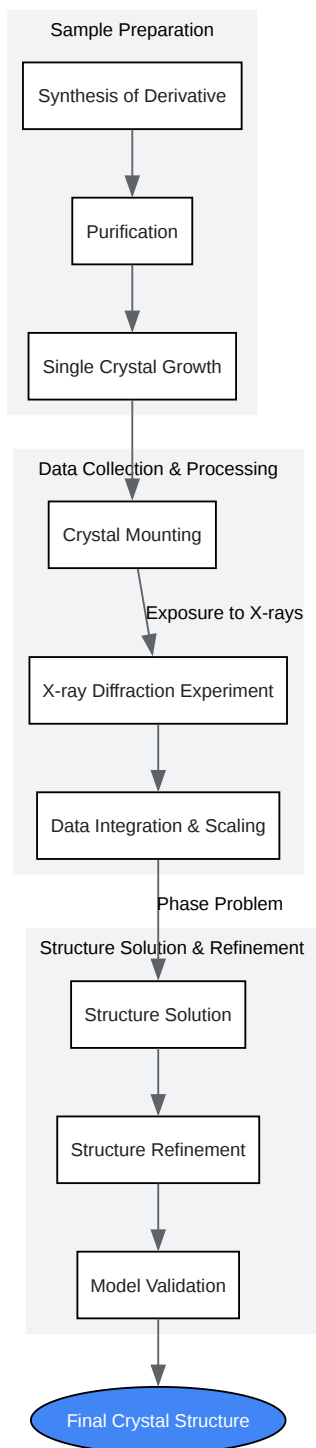
Parameter	2-N-phenylamino-3-nitro-4-methylpyridine	2-N-phenylamino-3-nitro-6-methylpyridine	Bis(2-amino-3-methylpyridine)silver(I) nitrate
Chemical Formula	C ₁₂ H ₁₁ N ₃ O ₂	C ₁₂ H ₁₁ N ₃ O ₂	C ₁₂ H ₁₆ AgN ₅ O ₃
Crystal System	Triclinic	Monoclinic	Orthorhombic
Space Group	P-1	P2 ₁ /n	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions			
a (Å)	7.383(1)	8.245(2)	8.017(2)
b (Å)	8.526(2)	14.116(3)	12.556(3)
c (Å)	9.428(2)	9.584(2)	15.421(3)
α (°)	81.75(1)	90	90
β (°)	75.14(1)	104.28(1)	90
γ (°)	87.11(1)	90	90
Volume (Å ³)	563.8(2)	1079.8(4)	1552.2(6)
Z	2	4	4
Resolution (Å)	Not Reported	Not Reported	Not Reported
R-factor	0.048	0.052	0.041

Experimental Protocols

A general workflow for X-ray crystallography is outlined below. Specific experimental conditions for the compared derivatives are detailed in the subsequent table.

General Experimental Workflow for X-ray Crystallography

General X-ray Crystallography Workflow

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Caption: A flowchart illustrating the major steps involved in determining a molecule's crystal structure using X-ray crystallography.

Specific Experimental Details

Experiment	2-N-phenylamino-3-nitro-4-methylpyridine & 2-N-phenylamino-3-nitro-6-methylpyridine	Bis(2-amino-3-methylpyridine)silver(I) nitrate
Crystallization Method	Slow evaporation from a methanol solution.	Slow evaporation of a methanol solution of 2-amino-3-methylpyridine and silver nitrate at room temperature. [1]
Data Collection Instrument	Kuma KM4-CCD four-circle diffractometer with Mo K α radiation.	Bruker APEX-II CCD diffractometer with Mo K α radiation. [1]
Data Collection Temperature	295(2) K	296(2) K
Structure Solution Method	Direct methods using SHELXS-97.	Direct methods using SHELXT. [1]
Structure Refinement Method	Full-matrix least-squares on F ² using SHELXL-97.	Full-matrix least-squares on F ² using SHELXL-2014. [1]

Discussion of Structural Differences

The comparison of the three 2-methylpyridine derivatives reveals significant structural diversity driven by the nature and position of the substituents.

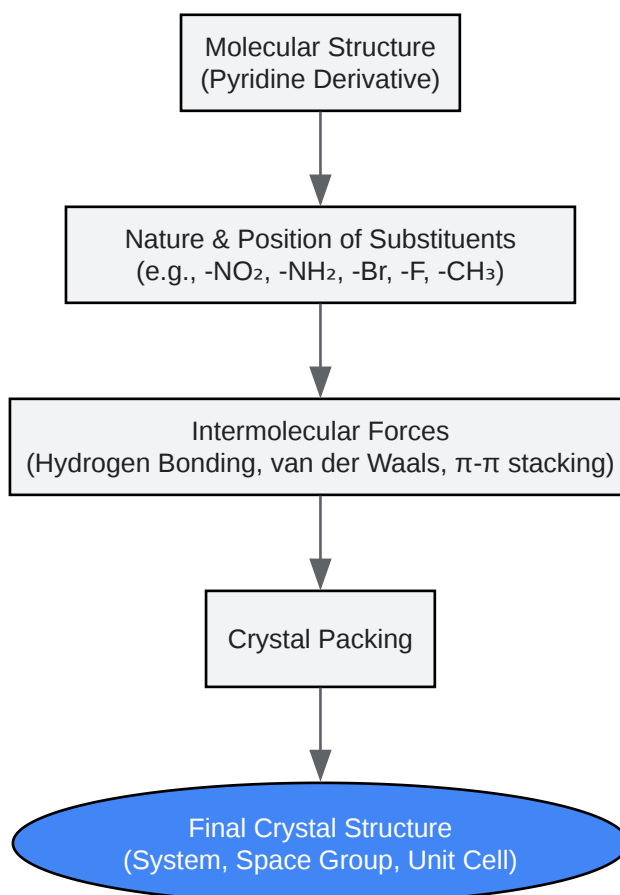
The two nitro-substituted derivatives, 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine, differ in the position of the methyl group (C4 vs. C6). This seemingly minor change leads to crystallization in different crystal systems (triclinic vs. monoclinic) and space groups. This highlights the profound impact of subtle positional isomerism on the long-range ordering of molecules in the solid state. The planarity of the molecules and the dihedral angles between the pyridine and phenyl rings will also be

influenced by the steric hindrance and electronic effects of the methyl group's position, which in turn affects the intermolecular interactions and overall crystal packing.

In contrast, the silver(I) complex of 2-amino-3-methylpyridine showcases a departure from the structures of the free ligands. The coordination of the pyridine nitrogen to the silver ion, along with the presence of a nitrate counter-ion, dictates the crystal packing, resulting in an orthorhombic crystal system.^[1] The coordination geometry around the silver ion and the hydrogen bonding interactions involving the amino group and the nitrate anion are the primary determinants of the crystal structure.^[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular structure of a pyridine derivative and its resulting crystal structure, emphasizing the key influencing factors.



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Caption: The relationship between molecular features and the resulting crystal structure.

In conclusion, while direct crystallographic data for **3-bromo-5-fluoro-2-methylpyridine** derivatives remains elusive, the analysis of related substituted 2-methylpyridines provides valuable insights into the structure-property relationships in this class of compounds. The presented data and workflows serve as a useful reference for researchers engaged in the design and crystallographic analysis of novel pyridine derivatives for applications in drug discovery and materials science.

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References

- 1. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]
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